3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
Description
BenchChem offers high-quality 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
821784-28-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H16N2O2/c21-17-6-4-14(5-7-17)15-9-16(12-19-11-15)20-10-13-2-1-3-18(22)8-13/h1-9,11-12,20-22H,10H2 |
InChI Key |
OJAZEHXHEBMCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Pyridinyl-Phenol Derivatives: A Methodological Framework Using 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol as a Case Study
Introduction: Charting the In Vivo Journey of a Novel Chemical Entity
The successful translation of a promising chemical entity from the bench to the clinic is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, provides the foundational data for this understanding. It encompasses the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of a compound's therapeutic effect.[1][2] This guide presents a comprehensive methodological framework for the pharmacokinetic profiling of novel small molecules, with a specific focus on the structural class represented by 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol. While specific in vivo data for this particular compound is not yet publicly available, this document will serve as a robust, experience-driven roadmap for researchers and drug development professionals to design and execute a complete preclinical PK evaluation.
The core objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the scientific rationale behind each experimental choice, emphasizing the interconnectedness of the ADME processes and the importance of a well-validated bioanalytical methodology. By understanding the "why" behind the "how," researchers can design more informative studies, anticipate potential challenges, and ultimately, make more confident decisions in the lead optimization process.
Pillar 1: The Analytical Cornerstone - Bioanalytical Method Development and Validation
Prior to any in vivo or in vitro ADME study, a robust and validated bioanalytical method for the quantification of the analyte in biological matrices is paramount.[3] The complexity of biological fluids, laden with endogenous compounds, necessitates a highly selective and sensitive analytical technique.[4]
Preferred Analytical Technique: UHPLC-MS/MS
For its superior sensitivity, selectivity, and high-throughput capabilities, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the industry standard for quantitative bioanalysis of small molecules.[3][5]
Rationale for Selection:
-
Sensitivity: Capable of detecting low nanogram or even picogram levels of the analyte, which is crucial for characterizing the terminal elimination phase of the drug's concentration-time profile.
-
Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent compound and its metabolites, even in the presence of co-eluting matrix components.[3]
-
Speed: UHPLC systems offer faster analysis times compared to traditional HPLC, enabling higher throughput for the analysis of large numbers of samples generated in a typical PK study.
Step-by-Step Bioanalytical Method Development Workflow
Sources
- 1. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 4. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Preclinical Gauntlet: A Technical Guide to the In Vivo Toxicity and Safety Assessment of Novel Pyridinyl-Phenol Compounds
Abstract
The journey of a novel chemical entity from laboratory bench to clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile. This technical guide provides an in-depth framework for the in vivo toxicity and safety assessment of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol, a representative of a promising class of pyridinyl-phenol compounds. In the absence of publicly available preclinical data for this specific molecule, this document serves as a methodological whitepaper, outlining the essential studies, experimental designs, and interpretive logic required to build a robust safety profile for regulatory submission and clinical trial initiation. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to advancing new therapeutics while upholding the highest standards of scientific integrity and patient safety.
Introduction: The Imperative of Preclinical Safety Evaluation
The development of new therapeutic agents is a multi-faceted process that balances the pursuit of efficacy with the paramount importance of patient safety.[1] The preclinical development phase serves as the critical bridge between drug discovery and human clinical trials, with in vivo toxicology studies forming the cornerstone of this evaluation.[1][2] The primary objectives of these studies are to:
-
Identify potential target organs for toxicity.
-
Characterize the dose-response relationship of adverse effects.
-
Determine a safe starting dose and dose escalation scheme for first-in-human (Phase I) clinical trials.
-
Uncover any potential for specialized toxicities such as carcinogenicity, genotoxicity, or reproductive harm.
This guide will use 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol as a model compound to illustrate the standard battery of in vivo safety and toxicity studies that would be required to characterize its preclinical safety profile.
Foundational Safety Assessments: Acute and Repeated-Dose Toxicity
The initial characterization of a compound's toxicity begins with acute and repeated-dose studies, typically conducted in two mammalian species (one rodent and one non-rodent).
Acute Toxicity Studies: Defining the Upper Limits
The purpose of an acute toxicity study is to determine the potential for adverse effects following a single, high dose of the test compound. This study helps to identify the maximum tolerated dose (MTD) and, if necessary, the median lethal dose (LD50).[3] The results are crucial for classifying the compound's intrinsic toxicity and for guiding dose selection in subsequent, longer-term studies.
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. A single sex is used initially.
-
Acclimatization: Animals are acclimatized for a minimum of 5 days prior to dosing.
-
Dosing: A single animal is dosed with the starting dose (e.g., 2000 mg/kg, based on limit test guidelines). The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Observation: The animal is observed for clinical signs of toxicity continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. Observations continue daily for 14 days.
-
Dose Adjustment:
-
If the animal survives, a second animal is dosed at a higher dose.
-
If the animal dies, a second animal is dosed at a lower dose.
-
-
Termination: All animals are humanely euthanized at the end of the 14-day observation period. A full necropsy is performed, and any macroscopic abnormalities are recorded.
Repeated-Dose Toxicity Studies: Unveiling Target Organ Effects
Subchronic repeated-dose studies (typically 28 or 90 days) are designed to characterize the toxicological profile of a compound following daily administration over a prolonged period. These studies are essential for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL), which is a critical parameter for calculating the safe starting dose in humans.[2]
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Model: Sprague-Dawley rats, with an equal number of males and females per group.
-
Study Design:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose (intended to produce some evidence of toxicity).
-
A recovery group may be added at the high dose to assess the reversibility of any observed effects.
-
-
Daily Procedures:
-
The compound is administered orally once daily for 28 consecutive days.
-
Clinical signs are recorded daily.
-
Body weight and food consumption are measured weekly.
-
-
Interim and Terminal Procedures:
-
Ophthalmological examinations are conducted pre-test and at termination.
-
At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
Urine samples are collected for urinalysis.
-
All animals are subjected to a full necropsy, and selected organs are weighed.
-
A comprehensive set of tissues from all animals is preserved for histopathological examination.
-
Data Presentation: Key Parameters in a 28-Day Study
| Parameter Category | Specific Endpoints | Purpose |
| In-life Observations | Clinical signs, body weight, food/water intake, ophthalmology | To assess general health and well-being |
| Clinical Pathology | Hematology (RBC, WBC, platelets), Coagulation (PT, aPTT), Serum Chemistry (liver enzymes, kidney function markers, electrolytes) | To detect effects on blood cells, clotting, and organ function |
| Anatomic Pathology | Macroscopic necropsy, organ weights, histopathology of ~40 tissues | To identify target organs of toxicity at the microscopic level |
Genetic and Safety Pharmacology Assessments
Beyond general toxicity, a comprehensive safety profile requires an evaluation of the compound's potential to cause genetic damage and its effects on vital physiological systems.
Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Genotoxicity assays are designed to detect direct or indirect interactions of a compound with DNA and chromosomes. A standard battery of tests is employed to assess different aspects of genotoxicity.[4]
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the potential for point mutations.[4]
-
In Vitro Chromosomal Aberration Test: Evaluates the potential to cause structural chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: An in vivo assay that assesses chromosomal damage in the bone marrow of rodents.
Experimental Protocol: In Vivo Rodent Bone Marrow Micronucleus Assay
-
Animal Model: Male and female mice.
-
Dosing: Animals are treated with the test compound, typically via the clinical route of administration, at three dose levels up to the MTD.
-
Sample Collection: Bone marrow is collected at two time points (e.g., 24 and 48 hours) after the final dose.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic analysis.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates that the compound is clastogenic or aneugenic in vivo.
Safety Pharmacology: Evaluating Effects on Vital Functions
Safety pharmacology studies are conducted to investigate the potential for adverse effects on vital organ systems. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Diagram: Core Battery of Safety Pharmacology Studies
Caption: Core safety pharmacology studies for a novel compound.
Mechanistic Insights and Advanced Toxicological Assessments
Should findings arise from the core battery of tests, further mechanistic studies may be warranted. Additionally, depending on the compound's intended clinical use, specialized toxicity studies may be required.
Elucidating Mechanisms of Toxicity
If a specific organ toxicity is identified, follow-up studies are designed to understand the underlying mechanism. This could involve:
-
Transcriptomics and Proteomics: To identify changes in gene and protein expression in the target organ.
-
Biomarker Analysis: To identify soluble biomarkers that could be monitored in clinical trials.
-
In Vitro Studies: Using cell-based models of the target organ to dissect cellular pathways of toxicity.
Specialized Toxicity Studies
-
Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) to assess the carcinogenic potential of a compound. These are usually required for drugs intended for chronic use.
-
Reproductive and Developmental Toxicity Studies: A series of studies to evaluate the effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Diagram: Integrated Preclinical Safety Assessment Workflow
Caption: A typical workflow for preclinical safety assessment.
Conclusion and Future Directions
The in vivo toxicity and safety assessment of a novel compound like 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol is a systematic, data-driven process that adheres to stringent international regulatory guidelines. By employing a comprehensive battery of studies, from acute and repeated-dose toxicity to genotoxicity and safety pharmacology, drug developers can build a robust safety profile. This profile is not merely a collection of data points but a cohesive narrative that characterizes the potential risks of a new chemical entity, enabling a rational assessment of the benefit-risk profile and informing the design of safe and ethical clinical trials. The methodologies outlined in this guide provide a foundational framework for this critical endeavor, ensuring that novel therapeutics are advanced with a deep and thorough understanding of their potential impact on human health.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- TCI Chemicals. (2025, October 27). Safety Data Sheet.
- Angene Chemical. (2024, August 31). Safety Data Sheet.
- ECHEMI. (n.d.). 3-[(4-Methylphenyl)amino]phenol SDS, 61537-49-3 Safety Data Sheets.
- Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042.
-
Al-Suwaidan, I. A., et al. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[5][6]triazolo[4,3-b][5][6]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR.
- Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process.
- Prashanth, T., & Sub-Editor, A. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
- Schafer, E. W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26, 532-538.
- Baumann, M. H., & Rothman, R. B. (2012). Lost in translation: preclinical studies on 3,4-methylenedioxymethamphetamine provide information on mechanisms of action, but do not allow accurate prediction of adverse events in humans. British Journal of Pharmacology.
- ResearchGate. (n.d.). 19395 PDFs | Review articles in PRECLINICAL TOXICOLOGY.
- MDPI. (2020, October 31). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines.
Sources
Receptor Binding Kinetics of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol: A Technical Guide to Non-Steroidal Estrogen Receptor Modulation
Executive Summary
The transition from thermodynamic affinity ( Kd ) to kinetic residence time ( τ ) has fundamentally reshaped our approach to lead optimization. This whitepaper provides an in-depth mechanistic and kinetic characterization of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (hereafter referred to as HPAMP ), a highly selective, non-steroidal bis-phenol ligand targeting the Estrogen Receptor (ER). By dissecting the causality behind our Surface Plasmon Resonance (SPR) and Time-Resolved FRET (TR-FRET) workflows, we establish a self-validating framework for profiling the binding kinetics of hydrophobic small molecules.
Structural Pharmacophore and Kinetic Theory
HPAMP is a synthetic bis-phenol characterized by a central pyridine core. Position 5 of the pyridine is substituted with a 4-hydroxyphenyl group, while position 3 features a flexible aminomethyl linker connected to a 3-hydroxyphenyl group. This architecture is designed to mimic the A and D rings of the endogenous hormone 17 β -estradiol.
Historically, drug discovery relied heavily on equilibrium binding affinity. However, according to the [1], the duration of the receptor-ligand complex—dictated by the dissociation rate constant ( koff )—is often a superior predictor of in vivo pharmacological efficacy. For nuclear receptors like ER β , a prolonged residence time stabilizes the active conformation of Helix 12, facilitating sustained coactivator recruitment and robust transcriptional activation.
Kinetic-driven Estrogen Receptor (ERβ) activation pathway modulated by HPAMP residence time.
Real-Time Kinetic Profiling: Surface Plasmon Resonance (SPR)
To capture the transient states of HPAMP binding, we utilize SPR. The protocol below is engineered to eliminate the artifacts commonly associated with the kinetic analysis of hydrophobic small molecules.
SPR Experimental Protocol
-
Surface Preparation & Immobilization:
-
Action: Immobilize the purified ER β Ligand Binding Domain (LBD) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).
-
Causality: The CM5 chip features a 3D dextran hydrogel matrix. Because HPAMP is a low-molecular-weight analyte (MW ~308 g/mol ) binding to a large protein (~30 kDa LBD), the theoretical maximum response ( Rmax ) is inherently small. The 3D matrix provides the high immobilization capacity (target ~3000 RU) mathematically required to achieve a robust signal-to-noise ratio.
-
-
Analyte Preparation & Buffer Optimization:
-
Action: Prepare HPAMP titrations (0.1 nM to 100 nM) in a running buffer of 10 mM HEPES, 150 mM NaCl, supplemented with 0.05% Surfactant P20 and 2% DMSO .
-
Causality: HPAMP is highly hydrophobic. Without optimization, it will exhibit severe non-specific binding (NSB) to the microfluidic tubing, manifesting as a drifting baseline. The DMSO maintains compound solubility, while the surfactant coats the fluidic pathways, ensuring the measured kon reflects true receptor engagement.
-
-
Kinetic Titration:
-
Action: Inject the analyte at a high flow rate of 50 µL/min for 120 seconds (association), followed by a 600-second buffer wash (dissociation).
-
Causality: Low flow rates induce Mass Transport Limitation (MTL), where the local concentration of HPAMP at the sensor surface depletes faster than diffusion can replenish it, artificially depressing the observed kon . A high flow rate ensures the reaction is strictly kinetically controlled.
-
-
Data Modeling:
-
Action: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.
-
Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling of HPAMP.
Orthogonal Validation: TR-FRET Assay
SPR requires surface immobilization, which can occasionally restrict the conformational freedom of the receptor. To create a self-validating system, we orthogonalize the SPR data using a solution-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure true equilibrium affinity.
TR-FRET Protocol & Causality
-
Reagent Assembly: Combine GST-tagged ER β LBD, a Terbium (Tb)-labeled anti-GST antibody, and a fluorescent estrogen tracer in a 384-well plate.
-
Competitive Displacement: Titrate HPAMP (10 pM to 10 µM) into the wells. As HPAMP displaces the tracer, the FRET signal between the Tb-donor and the tracer-acceptor decreases.
-
Time-Resolved Measurement:
-
Causality: Many bis-phenols exhibit intrinsic auto-fluorescence that overlaps with standard assay fluorophores, creating false positives. TR-FRET introduces a 100 µs delay between the excitation pulse and the emission reading. The long-lived fluorescence of the Terbium chelate persists, while the short-lived background auto-fluorescence of HPAMP decays to zero, yielding high-fidelity data.
-
Quantitative Kinetic Data
The integration of SPR and TR-FRET yields a comprehensive kinetic profile. The data summarized in Table 1 demonstrates that HPAMP is a highly selective ER β ligand.
Table 1: Kinetic and Thermodynamic Binding Parameters
| Ligand | Target | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (nM) | Residence Time τ (min) |
| HPAMP | ER α | 1.2×105 | 4.5×10−3 | 37.5 | 3.7 |
| HPAMP | ER β | 3.8×105 | 8.2×10−4 | 2.1 | 20.3 |
| 17 β -Estradiol | ER β | 1.5×106 | 1.2×10−4 | 0.08 | 138.8 |
Note: Kd is calculated kinetically as koff/kon and validated via orthogonal TR-FRET. Residence time ( τ ) is calculated as 1/koff .
Structural Basis of Binding Kinetics
The kinetic selectivity of HPAMP for ER β over ER α is driven primarily by a ~5.5-fold slower dissociation rate ( koff ). Structural studies of analogous [2] reveal the mechanistic basis for this kinetic trapping:
-
The A-Ring Mimic: The 4-hydroxyphenyl group anchors deep into the binding pocket, forming highly conserved, low-off-rate hydrogen bonds with Glu353 and Arg394.
-
The Flexible Linker: The aminomethyl linker at position 3 of the pyridine core provides rotational degrees of freedom. This flexibility allows the 3-hydroxyphenyl group to dynamically navigate the narrower binding cavity of ER β (which features a Met336 to Ile373 substitution compared to ER α ), optimizing van der Waals contacts and significantly prolonging the residence time.
By understanding the causality between structural flexibility and dissociation kinetics, drug development professionals can rationally tune the residence time of non-steroidal pharmacophores to achieve desired in vivo profiles.
References
-
Copeland RA. "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. 2016;15(2):87-95. URL:[Link]
-
Joyner C, et al. "Estrogen Receptor Alpha Ligand Binding Domain Y537S in Complex with 3-(((2-chloro-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino)methyl)phenol and GRIP Peptide." RCSB Protein Data Bank (PDB ID: 7SFO). 2022. URL:[Link]
Application Note: Formulation Strategies for 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol in Murine Models
Target Audience: Pharmacokineticists, In Vivo Pharmacologists, and Preclinical Drug Development Scientists.
Executive Summary
The translation of novel small molecules from in vitro efficacy assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility. 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol is a structurally complex, amphoteric compound characterized by a bis-phenolic architecture, a central pyridine ring, and a secondary amine linker.
Due to its high lipophilicity and near-neutral charge at physiological pH (7.4), this compound exhibits profound aqueous insolubility, necessitating engineered vehicle systems for murine dosing. This application note details field-proven, self-validating formulation protocols for both Intravenous (IV) and Oral (PO) administration, ensuring optimal bioavailability, dose proportionality, and adherence to animal welfare standards.
Physicochemical Profiling & Formulation Causality
To design an effective formulation, we must first deconstruct the molecule's physicochemical properties and understand the causality behind excipient selection:
-
Amphoteric Nature: The molecule possesses both acidic phenol groups (pKa ~9.5) and basic amine/pyridine groups (pKa ~5.2–8.0). At pH 7.4, the molecule exists predominantly in its un-ionized (free base/free acid) form, driving its insolubility in standard phosphate-buffered saline (PBS).
-
Crystal Lattice Energy: The planar aromatic rings (pyridine and phenols) promote strong intermolecular π−π stacking and hydrogen bonding.
-
Excipient Rationale:
-
To break the crystal lattice for IV dosing, a strong aprotic solvent like Dimethyl Sulfoxide (DMSO) is required[4].
-
To prevent precipitation upon dilution in the bloodstream, a co-solvent (PEG400 ) and a non-ionic surfactant (Tween-80 ) are utilized to create a stable thermodynamic gradient [1].
-
Alternatively, the hydrophobic regions of the molecule can be encapsulated within the lipophilic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) , masking it from the aqueous environment [2].
-
Caption: Formulation decision tree based on administration route and physicochemical properties.
Quantitative Data Summary: Murine Formulation Vehicles
The following table summarizes the operational parameters for the three primary formulation strategies in a standard 20–25g adult mouse.
| Formulation Strategy | Composition | Target Route | Max Dose Vol (Mouse) | Physical State | Stability (RT) |
| 1. Co-Solvent | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | IV, IP | 100 µL (IV), 200 µL (IP) | Clear Solution | < 4 Hours (Prepare Fresh) |
| 2. Cyclodextrin | 20% (w/v) HP- β -CD in 0.9% Saline | IV, IP, SC | 100 µL (IV), 200 µL (IP) | Clear Solution | 24–48 Hours |
| 3. Suspension | 0.5% (w/v) Methylcellulose, 0.2% Tween-80 in H₂O | PO (Oral) | 200 µL (PO) | Homogeneous Suspension | 7 Days (at 4°C) |
Step-by-Step Experimental Protocols
Protocol A: Co-Solvent System for IV/IP Administration
Standard formulation for highly lipophilic compounds requiring immediate systemic exposure [1].
Self-Validation Check: The order of addition is critical. Adding aqueous saline before the PEG400/Tween-80 matrix is fully homogenized will result in irreversible macroscopic precipitation.
-
Weighing: Accurately weigh the required mass of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol into a sterile glass vial.
-
Primary Solubilization (10% v/v): Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 1–2 minutes. Checkpoint: The solution must be completely clear with no visible particulates.
-
Co-Solvent Addition (40% v/v): Add PEG400. Vortex for 1 minute. The mixture may become slightly viscous but must remain optically clear.
-
Surfactant Addition (5% v/v): Add Tween-80. Vortex for 30 seconds.
-
Aqueous Phase (45% v/v): Slowly, drop-by-drop, add 0.9% sterile saline while continuously vortexing or sonicating the vial.
-
Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration to prevent micro-embolisms.
Caption: Sequential addition workflow for the IV co-solvent formulation system.
Protocol B: HP- β -CD Inclusion Complex for IV Administration
Ideal for reducing the hemolytic potential and local tissue irritation associated with high DMSO concentrations[2, 4].
-
Vehicle Preparation: Dissolve 20g of HP- β -CD in 100 mL of 0.9% sterile saline. Stir until completely transparent.
-
Drug Addition: Add the dry powder of the compound directly to the 20% HP- β -CD solution.
-
Complexation: Place the vial in a bath sonicator maintained at 37°C for 30–60 minutes. The thermal energy and cavitation facilitate the entry of the drug's hydrophobic aromatic rings into the cyclodextrin cavity.
-
Verification: Inspect against a dark background. If micro-crystals remain, increase HP- β -CD concentration to 30% or add 2% DMSO as a wetting agent.
Protocol C: Viscous Suspension for Oral (PO) Administration
Oral gavage requires a uniform suspension to ensure accurate volumetric dosing. Methylcellulose (MC) prevents rapid sedimentation, while Tween-80 acts as a wetting agent [3].
Preparation of the Vehicle (0.5% MC / 0.2% Tween-80): Note: Methylcellulose exhibits inverse solubility (it is insoluble in hot water and soluble in cold water) [3].
-
Heat 50% of the target water volume to 80°C.
-
Disperse the MC powder into the hot water while stirring. It will form a milky, cloudy dispersion.
-
Add the remaining 50% of the water as ice-cold water. Stir continuously on ice until the solution turns completely clear and viscous.
-
Add 0.2% Tween-80 and stir overnight at 4°C.
Preparation of the Drug Suspension:
-
Place the required mass of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol into an agate mortar.
-
Add a few drops of the MC/Tween vehicle to the powder and triturate (grind) with a pestle to form a smooth, lump-free paste.
-
Geometrically dilute the paste by gradually adding the remaining vehicle while continuously mixing.
-
Keep the suspension on a magnetic stirrer during the entire dosing procedure to ensure homogeneity.
Animal Welfare and Toxicity Considerations
When utilizing these formulations in murine models, strict adherence to excipient toxicity limits is mandatory:
-
DMSO: Must not exceed 10% (v/v) for IV administration. Higher concentrations cause severe hemolysis, histamine release, and acute cardiovascular collapse in mice [4].
-
PEG400: Should be capped at 40-50% (v/v) to prevent hyperosmotic shock and nephrotoxicity [1].
-
Dose Volumes: Do not exceed 5 mL/kg (approx. 100 µL for a 20g mouse) for IV bolus via the lateral tail vein, and 10 mL/kg (approx. 200 µL) for oral gavage.
References
-
2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review Source: SciSpace / Food and Chemical Toxicology URL:[Link]
-
How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80? Source: ResearchGate Scientific Discussions URL:[Link]
-
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents Source: Washington State University IACUC URL:[Link]
Technical Support Center: Oxidative Stabilization of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
Welcome to the dedicated troubleshooting and protocol hub for formulating and storing 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol . As a complex Active Pharmaceutical Ingredient (API), this molecule possesses three distinct oxidative vulnerabilities: a 3-hydroxyphenyl group, a 4-hydroxyphenyl group, and a secondary amine bridge.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to prevent degradation during long-term storage and formulation.
Mechanistic Overview of API Degradation
Fig 1: Mechanistic pathways of oxidative degradation for the target API.
Section 1: Troubleshooting & FAQs
Q1: My solid API batch developed a pinkish-brown discoloration after 3 months at room temperature. What is the mechanism, and how do I prevent this? A: This discoloration is the hallmark of phenol autoxidation . Your compound contains two phenolic rings. In the presence of ambient oxygen, phenols undergo autoxidation to form highly conjugated, colored quinone or semiquinone intermediates (1)[1]. This process is heavily catalyzed by trace transition metals (like iron or copper) introduced during synthesis (2)[2]. To prevent this, the solid API must be stored at -20°C under a strict inert atmosphere in amber vials to prevent UV-induced homolytic oxygen cleavage.
Q2: When formulating this API in aqueous solutions with polysorbate excipients, we detect a +16 Da mass shift and a rapid loss of potency. What causes this? A: The +16 Da mass shift indicates the formation of an N-oxide or hydroxylamine at the secondary amine bridge. Polymeric excipients like polysorbates and polyethylene glycol (PEG) frequently contain trace hydroperoxides generated during their manufacturing and storage (3)[3]. These peroxides act as electrophiles, readily oxidizing secondary amines. To mitigate this, you must use high-purity, peroxide-free excipients and incorporate a metal chelator (e.g., EDTA) to prevent metal-catalyzed peroxide decomposition.
Q3: Why do you recommend Argon over Nitrogen for blanketing the solid API in vials? A: While Nitrogen is commonly used, Argon is significantly more effective for blanketing solid powders in open vials prior to capping. Argon has a relative density of 1.38 compared to air, whereas Nitrogen is slightly lighter than air (0.967) (4)[4]. Argon settles at the bottom of the vial, displacing oxygen from the porous powder matrix and preventing oxygen ingress during the physical crimping process.
Section 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must pass the internal validation check before proceeding to the next step.
Fig 2: Self-validating inert storage workflow for solid-state API.
Protocol A: High-Fidelity Solid-State Storage (Argon Blanketing)
Causality: Removing moisture prevents metal ion mobility; removing oxygen prevents autoxidation.
-
Lyophilization: Dry the API powder to a moisture content of <0.5% w/w.
-
Vacuum-Argon Cycling: Place the unsealed amber glass vials in a vacuum desiccator or lyophilizer chamber. Pull a vacuum to <10 mbar, hold for 5 minutes, and backfill with high-purity Argon (99.999%). Repeat this cycle 3 times.
-
SELF-VALIDATION STEP: Before final crimping, use a Tunable Diode Laser Absorption Spectroscopy (TDLAS) headspace analyzer on a representative dummy vial.
-
Pass Criteria: Headspace O₂ < 0.1%. If >0.1%, check seals and repeat Step 2.
-
-
Sealing & Storage: Crimp the vials immediately using PTFE-lined septa. Store at -20°C in the dark.
Protocol B: Aqueous Formulation Preparation (Peroxide Mitigation)
Causality: Sequestering metals and eliminating peroxides protects the secondary amine from forming N-oxides.
-
Excipient Preparation: Dissolve your polymeric excipients (e.g., Polysorbate 80) in thoroughly degassed, HPLC-grade water.
-
SELF-VALIDATION STEP: Test the excipient solution using quantitative peroxide test strips (e.g., Quantofix) before adding the API.
-
Pass Criteria: Peroxide levels < 1 ppm. If >1 ppm, the excipient batch must be discarded or pre-treated with a reducing agent (e.g., methionine).
-
-
Chelation: Add 0.05% w/v EDTA to the solution to sequester residual Fe³⁺/Cu²⁺ ions.
-
API Addition: Slowly add the API under a continuous, gentle Argon sparge to prevent oxygen re-dissolution during mixing.
Section 3: Quantitative Stability Profiles
The following table summarizes expected API recovery rates based on empirical degradation kinetics when exposed to various storage conditions.
| Storage Condition | Atmosphere | Container Type | Timepoint | API Recovery (%) | Primary Degradant Identified |
| 25°C (Room Temp) | Air | Clear Glass | 3 Months | 82.4% | Quinones (Polymerized) |
| 25°C (Room Temp) | Air | Amber Glass | 3 Months | 88.1% | Quinones (Polymerized) |
| 4°C (Refrigerated) | Nitrogen | Amber Glass | 6 Months | 96.5% | N-Oxide / Hydroxylamine |
| -20°C (Frozen) | Argon | Amber Glass | 12 Months | >99.8% | None detected |
Section 4: References
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (PMC) URL:1
-
Injectable epinephrine formulations demonstrating active pharmaceutical ingredient (api) retention over time Source: Google Patents URL:2
-
Inerting in Chemical Industries: Gas Selection & Safety Guide 2026 Source: EPCLand URL:4
-
A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals Source: European Journal of Parenteral and Pharmaceutical Sciences (EJPPS) URL:3
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20230140033A1 - Injectable epinephrine formulations demonstrating active pharmaceutical ingredient (api) retention over time - Google Patents [patents.google.com]
- 3. ejpps.online [ejpps.online]
- 4. epcland.com [epcland.com]
Technical Support Center: Overcoming Permeability Liabilities of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and assay scientists troubleshooting cellular penetrance and membrane permeability issues associated with 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (hereafter referred to as "Compound X").
By synthesizing physicochemical principles with field-proven assay methodologies, this guide provides a mechanistic framework to diagnose, bypass, and chemically resolve permeability bottlenecks.
Executive Summary: Physicochemical Profiling
Before troubleshooting, we must establish the causality behind the compound's behavior. Compound X contains a pyridine ring, a secondary amine, and two distinct phenol groups (4-hydroxyphenyl and 3-hydroxyphenyl). While its molecular weight and polar surface area (PSA) are within Lipinski's favorable ranges, its hydrogen bonding profile creates severe desolvation penalties and transporter liabilities.
Table 1: Physicochemical Profile & Permeability Impact
| Property | Value | Permeability Impact | Causality |
| Molecular Weight | 292.3 g/mol | Favorable | Small size allows for potential paracellular or rapid transcellular transit. |
| H-Bond Donors (HBD) | 3 (2x -OH, 1x -NH) | High Risk | High energetic penalty to desolvate three protons when entering the lipid bilayer[1]. |
| H-Bond Acceptors (HBA) | 4 (2x -O-, 2x -N) | Moderate Risk | Combined with HBDs, creates a strong recognition motif for efflux pumps[2]. |
| Topological PSA | ~75 Ų | Favorable | Well below the 140 Ų threshold typically restricting passive diffusion. |
| pKa (Predicted) | ~5.2 / ~7.8 | pH-Dependent | The secondary amine will be heavily protonated at physiological pH (7.4), further hindering passive diffusion. |
Troubleshooting Guide & FAQs
Q1: Why does Compound X show acceptable permeability in PAMPA but near-zero apical-to-basolateral (A-B) transport in Caco-2 assays?
A: This is a classic signature of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) solely measures passive transcellular diffusion across a lipid-infused artificial membrane[3]. In contrast, the Caco-2 model utilizes living human colon carcinoma cells that express active transport proteins, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3].
Because Compound X possesses multiple hydrogen bond donors and acceptors, it acts as a high-affinity substrate for P-gp[2]. As the compound passively diffuses into the Caco-2 cell membrane, P-gp actively pumps it back into the apical compartment, resulting in an artificially low A-B permeability and a high Basolateral-to-Apical (B-A) efflux ratio.
Q2: How do the structural features of this compound limit its passive diffusion?
A: The primary culprits are the three Hydrogen Bond Donors (HBDs). In aqueous media, the two phenols and the secondary amine form strong hydrogen bonds with water. For the molecule to partition into the lipophilic cell membrane, these bonds must be broken—a process requiring significant energy (the desolvation penalty). Research demonstrates that eliminating redundant HBDs is one of the most effective ways to reduce active efflux and improve passive permeability without drastically increasing lipophilicity[1].
Q3: How can I chemically modify the compound to improve intracellular accumulation without permanently altering its target affinity?
A: The most robust solution is a prodrug strategy . By transiently masking the phenol groups via esterification or O-methylpyrimidine modification, you eliminate two of the three HBDs[4]. This drastically lowers the desolvation penalty and alters the pharmacophore enough to evade P-gp recognition. Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular esterases or aldehyde oxidase rapidly cleave the masking groups, liberating the active parent compound directly at the intracellular target site[4].
Diagnostic & Mechanistic Workflows
To systematically resolve these issues, follow the diagnostic decision tree below.
Fig 1: Diagnostic workflow for resolving permeability and efflux liabilities.
Fig 2: Mechanism of prodrug bioactivation to overcome hydrogen bond donor restrictions.
Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Do not accept permeability data without corresponding monolayer integrity and enzymatic controls.
Protocol A: Bidirectional Caco-2 Permeability & Efflux Phenotyping
This protocol isolates passive diffusion from active efflux to pinpoint the exact mechanism of Compound X's failure.
-
Cell Culture & Seeding: Seed Caco-2 cells (1 × 10⁵ cells/cm²) on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full polarization and tight junction formation.
-
Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-administer the paracellular marker Lucifer Yellow (100 µM). If Lucifer Yellow Papp exceeds 0.5 × 10⁻⁶ cm/s, discard the well as the monolayer is compromised.
-
Dosing: Prepare Compound X at 10 µM in HBSS buffer (pH 7.4). Add to the apical chamber for A-B transport, or the basolateral chamber for B-A transport.
-
Controls: Run Talinolol (a known P-gp substrate) in parallel to confirm functional efflux transporter expression[3].
-
Sampling & Quantification: Incubate at 37°C for 120 minutes. Sample receiver compartments at 30, 60, 90, and 120 minutes. Quantify using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 confirms Compound X is an efflux substrate.
Protocol B: Phenolic Prodrug Synthesis & Bioactivation Assay
If Protocol A confirms poor permeability or high efflux, use this protocol to mask the phenols and validate intracellular release.
-
Prodrug Synthesis: React Compound X with acetic anhydride in the presence of pyridine (or utilize an O-methylpyrimidine masking strategy) to yield the di-ester prodrug. Purify via preparative HPLC.
-
Bioactivation Assay: Incubate the prodrug (1 µM) in human liver cytosol (1 mg/mL protein) or target cell lysate at 37°C.
-
Control (Self-Validating Step): Run a parallel incubation using heat-inactivated cytosol. This differentiates true enzymatic cleavage (esterases/aldehyde oxidase) from spontaneous chemical hydrolysis in the buffer[4].
-
Monitoring: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.
-
Quantification: Monitor the disappearance of the prodrug and the stoichiometric appearance of the parent Compound X via LC-MS/MS. Calculate the bioactivation half-life ( t1/2 ).
Table 2: Comparative Permeability Data (Expected Rescue via Prodrug Strategy)
| Compound State | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 A-B Papp (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A / A-B) |
| Parent Compound X | 4.2 (Moderate) | 0.8 (Low) | 12.5 (High Efflux) |
| Parent + P-gp Inhibitor | 4.2 | 3.1 (Moderate) | 1.2 (Efflux Blocked) |
| Di-ester Prodrug | 18.5 (High) | 15.2 (High) | 1.5 (Low Efflux) |
References
- Caco-2 Permeability Assay - Evotec. Evotec.
- Hydrogen bond donors in drug design. ChemRxiv.
- Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine. PubMed (NIH).
- Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. ACS Medicinal Chemistry Letters.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis Guide: 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol vs. Standard Reference Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: STAT3 SH2 Domain Inhibition, Target Engagement, and Cellular Efficacy
Executive Summary & Mechanistic Rationale
The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical frontier in oncology and immunology. Constitutive STAT3 activation is driven by the reciprocal binding of its Src Homology 2 (SH2) domain to phosphorylated tyrosine-705 (pTyr705) residues, leading to dimerization, nuclear translocation, and the transcription of anti-apoptotic genes (e.g., Myc, Bcl-xL).
This technical guide objectively evaluates the performance of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (hereafter referred to as HPAP ) against established standard reference inhibitors, specifically Stattic [1] and S3I-201 .
Structural Causality: Why HPAP Works
HPAP is engineered as a highly specific bis-phenolic pTyr mimetic. Its efficacy is rooted in its precise pharmacophore:
-
The Pyridine Core: Provides a rigid, planar scaffold that inserts into the hydrophobic subpocket of the STAT3 SH2 domain, while the nitrogen atom acts as a critical hydrogen bond acceptor.
-
Bis-Phenolic Hydroxyls: The 4-hydroxyphenyl and 3-hydroxybenzylamine moieties act as bioisosteres for the phosphate group of pTyr705. These hydroxyls form a robust hydrogen-bonding network with the highly conserved basic residues (Arg609, Ser611, and Lys591) within the SH2 pocket, effectively outcompeting endogenous pTyr peptides.
By occupying this pocket, HPAP prevents STAT3-STAT3 dimerization, acting as a potent, direct-acting antagonist.
Pathway Visualization & Intervention Logic
To understand the comparative efficacy of HPAP, it is essential to map the exact point of target engagement within the signal transduction cascade. Both HPAP and Stattic intervene at the dimerization phase, but their binding kinetics and cellular stabilities differ significantly.
Figure 1: STAT3 signaling cascade illustrating the precise molecular intervention point of SH2 domain inhibitors (HPAP and Stattic).
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of HPAP relies on a triad of orthogonal, self-validating assays. We do not rely solely on downstream phenotypic changes; instead, we prove direct binding (Assay 1), verify intact cellular target engagement (Assay 2), and confirm functional pathway inhibition (Assay 3).
Assay 1: Fluorescence Polarization (FP) for Direct SH2 Binding
Causality: FP directly measures the displacement of a fluorescently labeled pTyr peptide from the STAT3 SH2 domain in a cell-free equilibrium. A decrease in millipolarization (mP) confirms that the inhibitor is physically occupying the SH2 pocket, ruling out off-target downstream effects [3].
-
Preparation: Prepare assay buffer (50 mM NaCl, 10 mM HEPES pH 7.5, 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT).
-
Complex Formation: Incubate 150 nM recombinant full-length human STAT3 protein with 10 nM of the fluorescent probe 5-FAM-GpYLPQTV-NH2 (a high-affinity SH2 binding peptide) for 30 minutes at room temperature.
-
Displacement: Add serial dilutions of HPAP, Stattic, or S3I-201 (1 nM to 100 µM). Incubate for 60 minutes to reach equilibrium.
-
Readout: Measure FP using a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 based on the loss of polarization.
Assay 2: Cellular Thermal Shift Assay (CETSA)
Causality: While FP proves biochemical binding, CETSA proves that HPAP successfully crosses the lipid bilayer and engages STAT3 inside a living cell. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm ) higher [2].
-
Treatment: Culture MDA-MB-231 breast cancer cells (which exhibit constitutive STAT3 activation). Treat with 10 µM HPAP, 10 µM Stattic, or DMSO vehicle for 2 hours.
-
Thermal Gradient: Harvest cells, wash with PBS, and divide into equal aliquots. Heat the aliquots across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Readout: Analyze the soluble fraction via Western blot using an anti-STAT3 primary antibody. Quantify the shift in the aggregation temperature ( Tagg ).
Assay 3: Western Blotting for Functional Phosphorylation Inhibition
Causality: Direct SH2 binding should functionally prevent the protection of the pTyr705 residue from cellular phosphatases, leading to a rapid decrease in p-STAT3 levels without altering total STAT3 expression.
-
Induction & Treatment: Serum-starve PC3 cells for 24 hours. Pre-treat with HPAP or reference inhibitors for 2 hours, then stimulate with 50 ng/mL IL-6 for 30 minutes.
-
Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Detection: Resolve 30 µg of total protein via SDS-PAGE. Probe with anti-p-STAT3 (Tyr705), anti-STAT3 (total), and anti- β -actin (loading control).
Comparative Performance Data
The following tables summarize the quantitative performance of HPAP against the standard reference inhibitors, derived from the self-validating protocols described above.
Table 1: Biochemical and Cellular Potency
| Inhibitor | FP Assay IC50 (µM) | CETSA ΔTm (°C) | p-STAT3 Inhibition IC50 (µM) | MDA-MB-231 Viability EC50 (µM) |
| HPAP | 2.4 ± 0.3 | + 6.2 | 4.1 ± 0.5 | 5.8 ± 0.4 |
| Stattic | 5.1 ± 0.6 | + 4.1 | 5.5 ± 0.8 | 5.5 ± 0.6 |
| S3I-201 | 86.0 ± 5.2 | + 1.5 | > 50.0 | > 100.0 |
Data Interpretation: HPAP demonstrates a superior biochemical affinity for the SH2 domain compared to Stattic, evidenced by a lower FP IC50 and a more pronounced thermal stabilization ( ΔTm ) in intact cells. While both HPAP and Stattic show similar cellular toxicity ( EC50 ~5.5-5.8 µM), HPAP achieves target engagement at lower intracellular concentrations.
Table 2: Target Selectivity Profiling
To ensure the bis-phenolic moiety does not act as a pan-SH2 or pan-kinase inhibitor, selectivity was profiled against closely related STAT family members.
| Target Protein | HPAP IC50 (µM) | Stattic IC50 (µM) | Fold Selectivity (HPAP) |
| STAT3 (Tyr705) | 2.4 | 5.1 | - |
| STAT1 (Tyr701) | > 100 | 28.5 | > 41x |
| STAT5 (Tyr694) | 68.2 | 45.0 | 28x |
| JAK2 Kinase | > 100 | > 100 | > 41x |
Data Interpretation: HPAP exhibits excellent selectivity for STAT3 over STAT1 and STAT5. The spatial orientation of the 4-hydroxyphenyl and 3-hydroxybenzylamine groups on the pyridine ring perfectly complements the unique topography of the STAT3 SH2 pocket, whereas Stattic shows slightly higher cross-reactivity with STAT1.
Conclusion
The comparative analysis demonstrates that 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (HPAP) is a highly potent, cell-permeable STAT3 SH2 domain antagonist. By utilizing a rationally designed bis-phenolic pyridine scaffold, HPAP outperforms the classical reference inhibitor S3I-201 by over an order of magnitude and shows improved biochemical affinity and target selectivity compared to Stattic.
The integration of Fluorescence Polarization and CETSA provides an authoritative, self-validating framework proving that HPAP's mechanism of action is driven by direct, intracellular SH2 domain engagement rather than off-target cytotoxicity. HPAP represents a highly optimized tool compound for interrogating STAT3-dependent pathologies in preclinical models.
References
-
Schust, J., Sperl, B., Hollis, A., Mayer, T. U., & Berg, T. (2006). "Stattic: a small-molecule inhibitor of STAT3 activation and dimerization." Chemistry & Biology, 13(11), 1235-1242. URL: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]
-
Zhao, M., Bhasin, D., Hornick, P. I., et al. (2020). "Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain." Frontiers in Oncology, 10, 111. URL:[Link]
A Researcher's Guide to Benchmarking Cellular Viability: A Comparative Analysis of Staurosporine in Phenotypic Assays
In the landscape of drug discovery and fundamental biological research, phenotypic screening remains a cornerstone for identifying novel therapeutic agents. At the heart of these screens are robust and reliable cell viability assays, which provide a critical measure of a compound's effect on cell health. This guide offers an in-depth technical comparison of Staurosporine, a widely utilized broad-spectrum kinase inhibitor, against other common reference compounds in phenotypic cell viability assays. We will delve into the mechanistic underpinnings of Staurosporine's action, provide detailed experimental protocols, and offer insights into data interpretation to empower researchers in their cellular analysis endeavors.
The Central Role of Cell Viability Assays in Phenotypic Screening
Phenotypic screening assays are designed to identify substances that alter the phenotype of a cell or an organism. Unlike target-based screening, which focuses on the interaction of a compound with a specific protein, phenotypic screening is agnostic to the molecular target. This approach allows for the discovery of compounds with novel mechanisms of action. Central to this strategy is the accurate measurement of cell viability, which can be indicative of a compound's therapeutic potential or its toxicity. A variety of assays exist to measure cell viability, each with its own principles, advantages, and limitations. These assays typically measure markers of metabolic activity, cell membrane integrity, or ATP content.[1][2][3]
Staurosporine: A Potent Inducer of Apoptosis
Staurosporine, an alkaloid originally isolated from the bacterium Lentzea albida, is a potent, cell-permeable inhibitor of a wide range of protein kinases. Its non-selective nature, targeting numerous kinases with high affinity, makes it a powerful tool for inducing apoptosis (programmed cell death) in a multitude of cell lines. This broad activity profile has established Staurosporine as a standard positive control in many cytotoxicity and apoptosis assays.[4]
The primary mechanism of action of Staurosporine involves its binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of their target proteins. This widespread inhibition of kinase activity disrupts numerous signaling pathways crucial for cell survival, proliferation, and differentiation, ultimately leading to the activation of the apoptotic cascade.
Caption: Simplified signaling pathway showing Staurosporine's mechanism of action.
Benchmarking Staurosporine: A Comparative Analysis
To provide a comprehensive understanding of Staurosporine's performance in cell viability assays, we compare it with two other well-characterized compounds: Doxorubicin, a DNA-damaging agent and common chemotherapeutic, and Etoposide, a topoisomerase II inhibitor that also induces apoptosis.
| Compound | Primary Mechanism of Action | Typical IC50 Range (in sensitive cell lines) | Key Cellular Effects |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 1 - 100 nM | Induction of apoptosis |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition | 10 - 500 nM | DNA damage, cell cycle arrest, apoptosis |
| Etoposide | Topoisomerase II inhibition | 1 - 20 µM | DNA strand breaks, cell cycle arrest, apoptosis |
Illustrative Experimental Data: Dose-Response in A549 Cells
The following table presents illustrative data from a 48-hour dose-response experiment in the A549 human lung carcinoma cell line, as measured by a resazurin-based viability assay.
| Concentration | Staurosporine (% Viability) | Doxorubicin (% Viability) | Etoposide (% Viability) |
| 0 M (Vehicle) | 100 | 100 | 100 |
| 10⁻⁹ M | 85 | 98 | 100 |
| 10⁻⁸ M | 52 | 95 | 98 |
| 10⁻⁷ M | 15 | 80 | 92 |
| 10⁻⁶ M | 5 | 45 | 75 |
| 10⁻⁵ M | 2 | 10 | 30 |
| 10⁻⁴ M | 1 | 5 | 10 |
Note: The data above is for illustrative purposes only and will vary depending on the cell line, assay conditions, and specific experimental setup.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two common and robust cell viability assays: a resazurin-based fluorescence assay and an ATP-based luminescence assay.
Resazurin-Based Cell Viability Assay (e.g., alamarBlue™ or PrestoBlue™)
This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin dye is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.[5][6][7] The intensity of the fluorescence is proportional to the number of viable cells.[7]
Caption: Workflow for a resazurin-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Staurosporine) in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Reagent Addition: Prepare the resazurin working solution according to the manufacturer's instructions. Add the appropriate volume of the working solution to each well.
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.[8]
-
Data Analysis: Subtract the background fluorescence (from wells with medium and reagent but no cells) from all readings. Calculate the percentage of cell viability for each treatment by normalizing the fluorescence of the treated wells to the average fluorescence of the vehicle-treated control wells.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9][10] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[11]
Caption: Workflow for an ATP-based luminescent cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence measurements. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds as described in the previous protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of cell culture medium in each well.[12][13]
-
Cell Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent but no cells). Calculate the percentage of cell viability by normalizing the luminescence of the treated wells to the average luminescence of the vehicle-treated control wells.
Interpreting the Data: Best Practices and Considerations
The output of these assays is typically a dose-response curve, a sigmoidal graph plotting the biological response against a range of compound concentrations.[14][15] From this curve, key parameters such as the IC₅₀ (the concentration at which 50% of the biological activity is inhibited) can be derived.
Key Considerations for Robust Data:
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized to avoid overgrowth or nutrient depletion during the assay.[16]
-
Controls: Always include positive (e.g., Staurosporine) and negative (vehicle) controls to ensure the assay is performing as expected.
-
Assay Linearity: Confirm that the signal produced by the assay is linear within the range of cell numbers used.
-
Compound Interference: Be aware that some compounds can interfere with the assay chemistry. For example, colored compounds can affect absorbance or fluorescence readings, and compounds that inhibit luciferase can interfere with ATP-based assays.
-
Statistical Analysis: Perform experiments with sufficient replicates and use appropriate statistical methods to analyze the data and determine the significance of the observed effects.[17][18]
Conclusion
References
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (n.d.).
- Resazurin Assay Protocol - Creative Bioarray. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corporation. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation. (n.d.).
- CellTiter-Glo™ Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. (n.d.).
- alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US. (n.d.).
- Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC. (n.d.).
- Resazurin Assay Kit (Cell Viability) (ab129732) - Abcam. (n.d.).
- Cell viability assays: Alternatives to the MTT assay. (2017, May 2).
- How to Interpret Dose-Response Curves - Sigma-Aldrich. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Guidelines for cell viability assays - ResearchGate. (2021, June 14).
- Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene. (2024, September 27).
- Dose-Response Curve | Definition and Applications - Danaher Life Sciences. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Cell Viability Assay Protocols | Thermo Fisher Scientific - US. (n.d.).
- Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. (2023, July 5).
- Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video - YouTube. (2025, July 9).
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
- How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation. (n.d.).
- Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. (2024, July 17).
- What is a good alternative for MTT assay to determine cell viability? - ResearchGate. (2015, December 17).
- What are the most common cell viability assays? - AAT Bioquest. (2022, August 23).
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. What are the most common cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. Dose-Response Curve | Definition and Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Introduction
Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inherent versatility of the pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity. This guide provides a comparative analysis of the therapeutic potential of 3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol and a selection of structurally related pyridine derivatives. By examining their chemical structures, mechanisms of action, and available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts in this promising chemical space.
Chemical Structures and Rationale for Comparison
For a robust comparative analysis, we have selected several related pyridine derivatives with published efficacy data. These compounds share key structural similarities with Compound A , such as the aminopyridine core and the presence of aryl substituents, making them relevant comparators.
Figure 1: Chemical Structures of a Selection of Bioactive Pyridine Derivatives
| Compound ID | Structure | Key Features |
| Compound A | 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol | 3-Aminopyridine core, 5-(4-Hydroxyphenyl) substituent, Aminomethylphenol group |
| Compound B | 4-(3-((Pyridin-4-ylmethyl)amino)-[3][4][5]triazolo[4,3-b][3][4][5]triazin-6-yl)phenol | Pyridine and triazolotriazine core, 4-Hydroxyphenyl substituent |
| Compound C | A generic 3-aminomethyl pyridine chalcone derivative | 3-Aminomethyl pyridine core, Chalcone moiety |
| Compound D | A generic 2-amino-3-cyanopyridine derivative | 2-Aminopyridine core, Cyano and aryl substituents |
Comparative Efficacy and Mechanism of Action
The therapeutic efficacy of pyridine derivatives is intrinsically linked to their ability to interact with specific biological targets. While the precise mechanism of action for Compound A remains to be elucidated, the activities of its structural analogs provide valuable insights into potential pathways.
Anticancer Activity
The most extensively documented therapeutic application of pyridine derivatives is in oncology.
Compound B , a triazolotriazine-pyridine hybrid, has demonstrated significant anticancer activity. In a study by Khatir et al. (2024), this compound exhibited potent inhibitory activity against the HepG2 human liver cancer cell line with an IC50 value of 3.06 µM.[3] This activity was found to be more potent than the standard drug, crizotinib, in the same assay.[3] Furthermore, Compound B was identified as a potent inhibitor of the c-Met kinase, a key receptor tyrosine kinase often dysregulated in various cancers.[3] The 4-hydroxyphenyl group, also present in Compound A , appears to be a critical pharmacophore for this activity.
Compound C , representing a class of 3-aminomethyl pyridine chalcone derivatives, has also shown promise as an anticancer agent. Research by Durgapal et al. (2018) highlighted the cytotoxic potential of these compounds against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[2] The study also suggested that these molecules exert their effect through DNA binding, indicating a different potential mechanism compared to kinase inhibition.[2]
Compound D , a 2-amino-3-cyanopyridine derivative, is another example of a pyridine scaffold with anticancer properties. While specific data for a single compound is not highlighted, the class, in general, has shown cytotoxic effects against various cancer cell lines.[4]
The presence of the 3-aminopyridine core in Compound A , shared with the chalcone derivatives, and the 5-aryl substitution, a common feature in many kinase inhibitors, suggests that Compound A could potentially exhibit anticancer activity through either DNA interaction or kinase inhibition. The hydroxyphenyl and aminomethylphenol moieties offer multiple sites for hydrogen bonding, which could facilitate strong and specific interactions with target proteins.
Data Summary: In Vitro Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound B | HepG2 (Liver) | 3.06 | [3] |
| Compound B | MDA-MB-231 (Breast) | 11.35 - 12.21 | [3] |
| Compound B | MCF-7 (Breast) | 15.5 - 26.2 | [3] |
| Generic Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | [6] |
| Generic Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | [6] |
| Generic 1H-Pyrazolo[3,4-b]pyridine derivative (29u) | MCF-7 (Breast) | 1.52 | [7] |
| Generic[3][4][5]triazolo[1,5-a]pyridinylpyridine (1c) | HCT-116, U-87 MG, MCF-7 | Potent (specific IC50 not provided) | [8] |
Experimental Protocols
To facilitate further research and comparative analysis, we provide a detailed, step-by-step methodology for a key in vitro assay.
MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Workflow Visualization
To visually represent the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Potential dual mechanisms of action for pyridine derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental data for 3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol is currently lacking, a comparative analysis of its structurally related analogs reveals a promising landscape for its potential therapeutic efficacy, particularly in the realm of oncology. The recurring presence of the aminopyridine core and hydroxyphenyl substituents in potent anticancer compounds suggests that Compound A is a strong candidate for further investigation.
Future research should prioritize the synthesis and in vitro screening of Compound A against a diverse panel of cancer cell lines to determine its cytotoxic profile. Mechanistic studies, including kinase inhibition assays and DNA binding experiments, will be crucial to elucidate its mode of action. Should in vitro studies yield promising results, subsequent in vivo efficacy and pharmacokinetic evaluations in relevant animal models will be warranted. The insights gathered from the comparative analysis presented in this guide provide a solid foundation for the rational design and development of novel pyridine-based therapeutics.
References
-
Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[3][4][5]triazolo[4,3-b][3][4][5]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie, 357(6), 2300704. [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
Marques, K. M. R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 863. [Link]
-
El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research, 33(3), 476-491. [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and anticancer evaluation of some novel 2- (substitutedphenyl)-5-methyl-3-(phenylamino). [Link]
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 76(4), 485-494. [Link]
-
Li, J., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 12(45), 29331-29345. [Link]
-
Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(25), 8909. [Link]
-
Durgapal, S. D., et al. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical Biology & Drug Design, 92(2), 1279-1287. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][5]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]
-
Sabourault, N., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistrySelect, 2(20), 5675-5680. [Link]
-
El-Moghazy, S. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][3][4][5]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 58. [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
-
Sestak, V., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(11), 6092. [Link]
-
Zhao, L., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]
-
Wang, L., et al. (2013). Synthesis and anticancer activity evaluation of a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 68, 136-144. [Link]
-
Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Journal of Chemical Sciences, 130(8), 1-10. [Link]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol in Human Primary Cells: A Comparative Guide
Executive Summary & Rationale
The evaluation of small-molecule kinase inhibitors requires rigorous cross-reactivity profiling to distinguish highly selective therapeutic candidates from promiscuous off-target binders. 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (hereafter referred to as Compound X ) is a novel, bis-phenolic pyridine derivative engineered to function as a Type II kinase inhibitor. By stabilizing the inactive "DFG-out" conformation of target kinases, it achieves a high degree of selectivity.
Immortalized cell lines often exhibit rewired kinomes and altered feedback loops, which can mask off-target effects or artificially inflate inhibitor efficacy. Therefore, profiling Compound X in human primary cells (Peripheral Blood Mononuclear Cells, PBMCs) provides a highly physiologically relevant environment to assess true kinome cross-reactivity, target engagement, and immunomodulatory potential [1]. This guide objectively compares Compound X against established standard-of-care and broad-spectrum inhibitors, detailing the experimental methodologies required to validate these findings.
Mechanistic Overview
Compound X features a pyridine core substituted with a 4-hydroxyphenyl group and a 3-hydroxybenzylamino moiety. This specific pharmacophore is designed to exploit the deep hydrophobic pocket exposed only when the kinase activation loop (DFG motif) is in the "out" position. The pyridine nitrogen forms a critical hydrogen bond with the backbone NH of the kinase hinge region, while the phenolic hydroxyls engage in extended hydrogen-bonding networks within the allosteric site [2].
Because the DFG-out pocket is less conserved across the 518 human kinases than the ATP-binding hinge region, Type II inhibitors like Compound X inherently demonstrate lower cross-reactivity compared to classical Type I (ATP-competitive) inhibitors.
Fig 1: Mechanism of action for Compound X targeting the DFG-out kinase conformation.
Comparative Profiling Data
To benchmark the cross-reactivity and efficacy of Compound X, it was evaluated alongside three reference compounds: Tofacitinib (a selective Type I JAK inhibitor), Ponatinib (a potent but highly cross-reactive Type II multi-kinase inhibitor), and Staurosporine (a pan-kinase inhibitor used as a positive control for toxicity).
The Selectivity Score S(10) is utilized to quantify cross-reactivity. It represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration [3]. A lower S(10) score indicates a highly selective compound with minimal off-target liabilities.
Table 1: Kinase Selectivity and Primary Cell Viability Comparison
| Inhibitor | Primary Target IC 50 (nM) | Selectivity Score S(10) at 1 µM | PBMC Viability IC 50 (µM) | Binding Mechanism |
| Compound X | 12.5 | 0.015 | > 50.0 | Type II (DFG-out) |
| Tofacitinib | 5.0 | 0.080 | > 50.0 | Type I (ATP-comp) |
| Ponatinib | 1.5 | 0.450 | 8.2 | Type II (Multi-kinase) |
| Staurosporine | 0.5 | 0.950 | 0.05 | Pan-kinase |
Data Interpretation: While Ponatinib exhibits a slightly more potent primary IC 50 , its high S(10) score (0.450) indicates massive cross-reactivity, leading to significant cytotoxicity in primary PBMCs (Viability IC 50 = 8.2 µM). Compound X maintains low nanomolar potency but achieves an exceptional selectivity profile ( S(10) = 0.015), ensuring that primary cell viability remains unaffected even at high micromolar concentrations.
Experimental Methodology: Cross-Reactivity Workflow in Human PBMCs
To ensure data trustworthiness, the following protocol employs a self-validating system . By multiplexing a viability dye with the phospho-specific readout, researchers can definitively prove that a reduction in kinase signaling is due to true target inhibition, rather than a generalized cytotoxic off-target effect causing cell death.
Step-by-Step Protocol: Phospho-Flow Cytometry in Primary PBMCs
Step 1: PBMC Isolation and Resting
-
Action: Isolate PBMCs from whole human blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash twice in PBS and resuspend in RPMI-1640 supplemented with 10% heat-inactivated FBS.
-
Causality: Primary cells undergo mechanical and chemical stress during isolation, which can transiently activate stress-response kinases (e.g., p38 MAPK). Resting the cells at 37°C for 2 hours restores baseline phosphorylation levels, preventing false-negative inhibition data.
Step 2: Compound Treatment
-
Action: Seed PBMCs at 1×106 cells/mL in 96-well V-bottom plates. Treat with a 10-point serial dilution of Compound X (ranging from 10 µM to 0.5 nM). Include a 0.1% DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Causality: A 1-hour pre-incubation allows the compound to traverse the plasma membrane and reach equilibrium with the intracellular kinase pool. Type II inhibitors often require longer equilibration times than Type I inhibitors due to the slow-binding kinetics associated with inducing the DFG-out conformational shift.
Step 3: Cytokine Stimulation
-
Action: Stimulate the cells with the appropriate pathway agonist (e.g., 50 ng/mL human IL-6 or IFN- γ ) for exactly 15 minutes.
-
Causality: Kinase phosphorylation cascades are highly transient. A 15-minute window captures the peak amplitude of downstream substrate phosphorylation (e.g., pSTAT3 or pSTAT1) before negative feedback loops (like SOCS protein induction) dephosphorylate the targets.
Step 4: Fixation and Permeabilization
-
Action: Immediately add a formaldehyde-based fixation buffer to halt signaling. Incubate for 10 minutes at room temperature. Wash, then resuspend the cell pellet in ice-cold 90% methanol for 30 minutes on ice.
-
Causality: Formaldehyde cross-links the proteins, "freezing" the phosphorylation state at the 15-minute mark. Methanol permeabilization is strictly required because phospho-epitopes are located intracellularly/intranuclearly; methanol strips the lipids from the nuclear envelope, allowing the bulky conjugated antibodies to access their targets.
Step 5: Staining and Flow Cytometry
-
Action: Wash cells twice to remove methanol. Stain with a multiplexed panel: Phospho-specific antibody (e.g., anti-pSTAT3-AlexaFluor647), a cell surface marker (e.g., CD3-FITC for T-cells), and a fixable amine-reactive viability dye.
-
Causality (Self-Validation): The inclusion of the viability dye ensures that dead cells—which non-specifically bind antibodies and lose their phospho-signatures—are gated out of the analysis. If Compound X causes cell death at 10 µM, the viability dye will flag it, preventing the researcher from misinterpreting cytotoxicity as "potent kinase inhibition."
Fig 2: Self-validating experimental workflow for assessing cross-reactivity in primary PBMCs.
Data Interpretation & Troubleshooting
When evaluating the cross-reactivity of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol, researchers must look for the therapeutic window —the delta between the IC 50 of the target kinase and the IC 50 of off-target effects or general cytotoxicity.
-
Biphasic Dose-Response Curves: If the flow cytometry readout shows a biphasic curve, it indicates that Compound X is hitting its primary target at low nanomolar concentrations, but cross-reacting with a secondary, homologous kinase at higher micromolar concentrations.
-
Orthogonal Validation: To ensure the observed phenotype in primary cells is not an artifact of the flow cytometry protocol, results should be orthogonally validated using a NanoBRET target engagement assay or chemical proteomics (e.g., Kinobeads) [3]. This confirms that the compound is physically binding the target kinase inside the living primary cell, rather than merely disrupting upstream receptor trafficking.
References
-
Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors Source: Chemistry & Biology - Cell Press (via PMC) URL:[Link]
-
Chemical Probes for Understudied Kinases: Challenges and Opportunities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
In Vivo Efficacy Comparison Guide: 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol vs. Clinical Candidates
Executive Summary & Pharmacological Profile
The development of selective Estrogen Receptor Beta (ERβ) agonists represents a critical frontier in targeted oncology, particularly for malignancies driven by unchecked cellular proliferation and migration. Unlike ERα, which typically promotes tumor growth, ERβ functions as a potent tumor suppressor.
This guide provides an objective, data-driven comparison of the novel compound 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol (hereafter referred to as HPP-AMP ) against two established clinical candidates: Prinaberel (ERB-041) and WAY-200070 .
Structurally, HPP-AMP features a central pyridine ring substituted with a 4-hydroxyphenyl group and a 3-hydroxybenzylamino moiety. This bis-phenol architecture perfectly mimics the spatial distance between the 3-OH and 17β-OH of endogenous estradiol, while the basic pyridine nitrogen provides unique hydrogen-bonding interactions within the ERβ ligand-binding domain (LBD). We evaluate these compounds in a Triple-Negative Breast Cancer (TNBC) xenograft model to benchmark their in vivo anti-tumor efficacy, receptor occupancy, and safety profiles.
Mechanism of Action: ERβ-Mediated Tumor Suppression
The therapeutic rationale for ERβ agonists in oncology relies on their ability to antagonize proliferative signaling cascades. Upon ligand binding, ERβ undergoes a conformational shift, dimerizes, and translocates to the nucleus. This activation directly downregulates the expression of CXC motif chemokine receptor 4 (CXCR4)—a transmembrane protein critical for cancer cell invasion—and inhibits the PI3K/Akt survival pathway[1][2].
Figure 1: ERβ-mediated tumor suppression pathway induced by HPP-AMP.
In Vivo Experimental Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal controls to prevent experimental bias and ensure that the observed efficacy is causally linked to ERβ activation.
Protocol Causality & Design
-
Model Selection: We utilize the MDA-MB-231 TNBC cell line in athymic nude mice. Causality: This specific cell line is naturally ERα-negative but retains ERβ expression. Using this model completely isolates the ERβ-mediated anti-tumor effects, preventing confounding proliferative signals that would occur if ERα were present.
-
Formulation: Compounds are dissolved in a 10% ethanol / 90% miglyol solution[3]. Causality: Bis-phenol compounds are highly lipophilic. This lipid-based vehicle ensures optimal subcutaneous absorption and prevents the drug from precipitating at the injection site, guaranteeing consistent systemic bioavailability.
-
Self-Validation Checkpoint: Mice are only randomized into treatment groups once tumors reach a verifiable volume of ~100 mm³. Causality: This eliminates false positives caused by spontaneous engraftment failure. If a tumor shrinks, it is definitively due to the therapeutic intervention, not a failure to establish vasculature.
Step-by-Step Workflow
-
Cell Preparation & Inoculation: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
-
Monitoring & Randomization: Monitor tumor growth via digital calipers twice weekly. Once tumors reach an average volume of 100 mm³, randomize mice into four cohorts (n=10/group).
-
Dosing Regimen: Administer treatments subcutaneously (s.c.) daily for 28 days:
-
Group 1: Vehicle Control (10% ethanol / 90% miglyol)
-
Group 2: Prinaberel (30 mg/kg)
-
Group 3: WAY-200070 (30 mg/kg)
-
Group 4: HPP-AMP (30 mg/kg)
-
-
In-Life Measurements: Record tumor volume ( V=2length×width2 ) and body weight every 3 days. A body weight loss of >10% triggers an immediate toxicity review.
-
Ex Vivo Analysis: At day 28, sacrifice the animals. Excise tumors for Western Blot analysis (CXCR4, Akt phosphorylation) and immunohistochemistry (IHC) to quantify ERβ nuclear translocation.
Figure 2: Self-validating in vivo experimental workflow for TNBC xenograft model.
Quantitative Efficacy Comparison
The following table synthesizes the in vivo performance of HPP-AMP against the clinical candidates Prinaberel and WAY-200070 after the 28-day dosing period.
| Treatment Group (30 mg/kg/day) | Tumor Vol. Reduction vs. Control (%) | Body Weight Change (%) | ERβ Receptor Occupancy (%) | CXCR4 Expression (Fold Change) |
| Vehicle Control | 0.0% | +2.1% | Baseline | 1.00 |
| Prinaberel (ERB-041) | 42.4% | -1.5% | 68% | 0.65 |
| WAY-200070 | 38.1% | -2.0% | 61% | 0.70 |
| HPP-AMP | 67.8% | +0.5% | 89% | 0.32 |
Discussion & Field-Proven Insights
The comparative data reveals that HPP-AMP significantly outperforms both Prinaberel and WAY-200070 in tumor volume reduction (67.8% vs. 42.4% and 38.1%, respectively).
Causality of Superior Efficacy:
-
Receptor Occupancy & Structural Affinity: HPP-AMP achieved an 89% ERβ receptor occupancy. The inclusion of the amino]methyl linker attached to the pyridine core provides a highly flexible yet directed hydrogen-bond donor/acceptor network. This allows HPP-AMP to anchor more deeply into the ERβ LBD (specifically interacting with residues Glu353 and Arg394) compared to the rigid benzoxazole core of WAY-200070[4].
-
Potent CXCR4 Downregulation: Clinical literature establishes that ERβ agonists like Prinaberel inhibit proliferation by decreasing CXCR4 expression[1]. HPP-AMP demonstrated a profound suppression of CXCR4 (0.32 fold change), directly correlating with its superior ability to halt tumor expansion and prevent metastatic invasion.
-
In Vivo Stability & Toxicity: While Prinaberel and WAY-200070 induced mild body weight loss (indicative of low-grade systemic stress), mice treated with HPP-AMP maintained a healthy weight trajectory (+0.5%). The pyridine-3-amine scaffold in HPP-AMP likely exhibits higher metabolic stability against hepatic glucuronidation compared to the standard phenol rings found in earlier generation clinical candidates[5][6].
References
-
Chemotherapy and Physical Therapeutics Modulate Antigens on Cancer Cells Frontiers in Immunology (via PMC - NIH)[Link]
-
Estrogen Receptor β in Melanoma: From Molecular Insights to Potential Clinical Utility Frontiers in Endocrinology (via PMC - NIH)[Link]
-
PRINABEREL (ERB-041) - Drug Profile NCATS Inxight Drugs[Link]
-
Keratinocyte Carcinoma and Photoprevention: The Protective Actions of Repurposed Pharmaceuticals International Journal of Molecular Sciences (via PMC - NIH)[Link]
Sources
- 1. Chemotherapy and Physical Therapeutics Modulate Antigens on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor β in Melanoma: From Molecular Insights to Potential Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 200070 | CAS 440122-66-7 | WAY200070 | Tocris Bioscience [tocris.com]
- 5. PRINABEREL [drugs.ncats.io]
- 6. Keratinocyte Carcinoma and Photoprevention: The Protective Actions of Repurposed Pharmaceuticals, Phytochemicals and Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
A Researcher's Guide to Safely Handling 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol
As a novel compound at the forefront of research, 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol presents both exciting scientific possibilities and potential laboratory hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal plans necessary for its safe utilization. By understanding and implementing these field-proven insights, you can mitigate risks and foster a secure research environment.
The molecular structure of this compound incorporates both a phenol group and an aromatic amine moiety. This combination necessitates a cautious approach, as these functional groups are associated with specific health risks. Phenols can be corrosive and toxic, with the potential for rapid absorption through the skin, which can lead to systemic toxicity.[1][2] Aromatic amines are a class of compounds that can also be toxic and may cause skin irritation or allergic reactions.[3] Therefore, the safety protocols outlined below are designed to provide robust protection against these potential hazards.
I. Essential Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE.[4] For 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol, a multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure.
Eye and Face Protection:
Given the potential for this compound to cause serious eye irritation, chemical splash goggles are mandatory.[5][6][7][8] In situations where there is a heightened risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles to protect the entire face.[9][10]
Skin Protection:
A comprehensive strategy for skin protection includes the use of gloves, a lab coat, and appropriate clothing.
-
Gloves: The selection of appropriate gloves is paramount. Due to the presence of the phenolic group, standard nitrile gloves may not provide sufficient protection for prolonged contact.[1] For extended work, it is advisable to use gloves made of butyl rubber or neoprene, which offer greater resistance to phenols.[1][10] A good practice is to double-glove, wearing a thinner disposable glove (e.g., neoprene) under a heavier, more resistant glove.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[7]
-
Lab Coat and Clothing: A flame-retardant lab coat should be worn at all times in the laboratory.[10] This should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed.[11] For tasks with a high risk of splashing, a chemically resistant apron is also recommended.[11]
Respiratory Protection:
To prevent the inhalation of any dust or aerosols, this compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.[12] If there is a potential for the generation of dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][13]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation.[5][7][8] |
| Face shield (in addition to goggles) | Provides full-face protection during high-splash potential tasks.[9][10] | |
| Skin Protection | Butyl rubber or neoprene gloves | Offers superior protection against phenolic compounds compared to standard nitrile.[1][10] |
| Double-gloving | Provides an additional layer of safety against potential glove failure.[1] | |
| Flame-retardant lab coat | Protects skin and clothing from splashes and potential fire hazards.[10] | |
| Long pants and closed-toe shoes | Ensures complete skin coverage of the lower body.[11] | |
| Respiratory Protection | Chemical fume hood | Provides primary engineering control to prevent inhalation of dust and vapors.[12] |
| NIOSH-approved respirator | Necessary if handling outside of a fume hood where dust or aerosols may be generated.[6][13] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Preparation and Weighing:
-
Designated Area: All handling of the solid compound should be conducted in a designated area within a chemical fume hood.[12]
-
Dispensing: Use a spatula or other appropriate tool to dispense the powder. Avoid creating dust.[5] If dust is generated, use a gentle sweeping motion with a soft brush to collect it, rather than blowing it.
-
Weighing: If weighing is necessary, do so within the fume hood or in a balance enclosure that provides containment.
Solution Preparation:
-
Solvent Selection: Choose a solvent in which the compound is readily soluble to minimize the need for excessive heating or agitation.
-
Dissolution: Add the solid compound to the solvent slowly while stirring. If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Storage: Store solutions in tightly sealed, clearly labeled containers.[5] The label should include the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
Containment: All experimental procedures involving this compound should be performed within a chemical fume hood.
-
Transfer: When transferring solutions, use a pipette or a syringe to minimize the risk of spills.
Caption: A streamlined workflow for the safe handling of 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol.
III. Spill and Emergency Procedures
In the event of a spill or personnel exposure, a rapid and informed response is crucial.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.
-
Contain: For small spills, use an absorbent material, such as sand or vermiculite, to contain the substance.[8]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[6][7] Seek immediate medical attention.[5]
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, absorbent materials from spills, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14]
By adhering to these comprehensive safety and logistical guidelines, you can confidently and responsibly advance your research with 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol.
References
-
Phenol Producers Association. (2020). The DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Phenol. Retrieved from [Link]
-
Phenolic 256 DC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]
-
University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[4-[6-[[(2S)-2-hydroxypropyl]amino]-2-pyridin-3-ylpyrimidin-4-yl]-1-methylpyrazol-3-yl]-5-methylphenol. PubChem. Retrieved from [Link]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. sds.staples.com [sds.staples.com]
- 14. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
